(2S)-2-bromo-1-(3-chlorophenyl)propan-1-one
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Overview
Description
(2S)-2-bromo-1-(3-chlorophenyl)propan-1-one is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of a bromine atom at the second position and a chlorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-bromo-1-(3-chlorophenyl)propan-1-one typically involves the bromination of 1-(3-chlorophenyl)propan-1-one. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the alpha position of the carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-bromo-1-(3-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives like 2-azido-1-(3-chlorophenyl)propan-1-one.
Reduction: Formation of (2S)-2-bromo-1-(3-chlorophenyl)propan-1-ol.
Oxidation: Formation of 2-bromo-3-chlorobenzoic acid.
Scientific Research Applications
(2S)-2-bromo-1-(3-chlorophenyl)propan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of (2S)-2-bromo-1-(3-chlorophenyl)propan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-bromo-1-phenylpropan-1-one: Lacks the chlorine atom on the phenyl ring, resulting in different reactivity and biological activity.
(2S)-2-chloro-1-(3-bromophenyl)propan-1-one: Has the bromine and chlorine atoms swapped, which can affect its chemical properties and applications.
(2S)-2-bromo-1-(4-chlorophenyl)propan-1-one:
Uniqueness
(2S)-2-bromo-1-(3-chlorophenyl)propan-1-one is unique due to the specific positioning of the bromine and chlorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2S)-2-bromo-1-(3-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNMQTRHMBQQEA-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC(=CC=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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